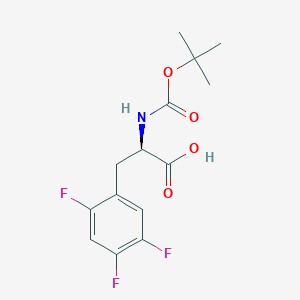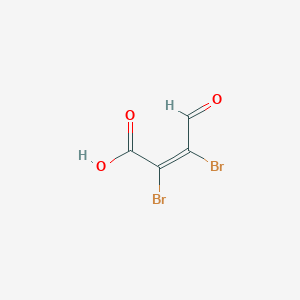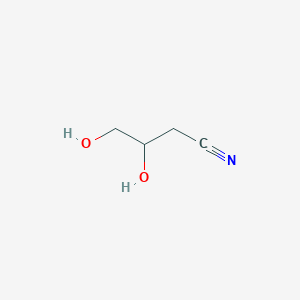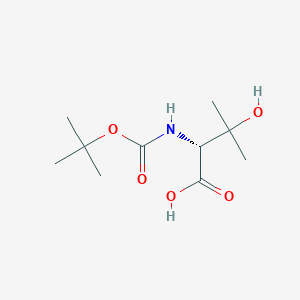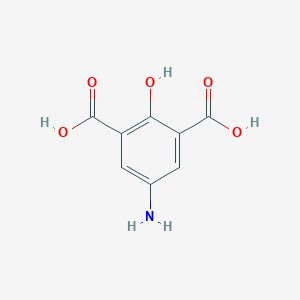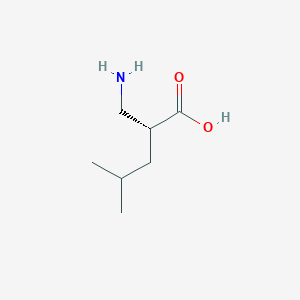
(R)-4-Fluorophenylglycine
説明
(R)-4-Fluorophenylglycine, also known as (R)-FPG, is a synthetic amino acid with a wide range of applications in scientific research. It is used as a substrate for enzymes, as a ligand for receptors, and as a tool to study the structure-function relationships of biological systems. The properties of (R)-FPG make it an attractive choice for scientific research, as it is a potent inhibitor of enzymes, has a low affinity for binding to receptors, and is highly soluble in aqueous solutions.
科学的研究の応用
Biocatalysis and Enantioselectivity
(R)-4-Fluorophenylglycine has been studied for its potential in biocatalysis. A study demonstrated that whole cells of Nocardia corallina CGMCC 4.1037 could catalyze the stereo-inversion of this compound to its (S)-enantiomer, which is significant for producing enantiomerically pure compounds, a key aspect in pharmaceutical synthesis (Shi-we, 2015).
Synthesis of Chiral Phosphine Ligands
Phosphinophenyl derivatives of glycine and alanine, including those of 4-fluorophenylglycine, have been synthesized, which are crucial for creating chiral phosphine ligands used in asymmetric catalysis (Tepper, Stelzer, Häusler, & Sheldrick, 1997).
NMR Structure Analysis
4-Fluorophenylglycine (4F-Phg) has been used in 19F NMR studies for membrane-associated peptides. Its incorporation into peptides provides a sensitive label for studying peptide conformation and interaction, critical in understanding protein structures and functions (Afonin, Glaser, Berditchevskaia, Wadhwani, Gührs, Möllmann, Perner, & Ulrich, 2003).
Pharmaceutical Intermediate Synthesis
This compound is a key intermediate in the synthesis of the drug Aprepitant. A study has developed a continuous production method for this intermediate using a packed bed bioreactor, which is significant for the efficient and scalable production of pharmaceuticals (Lin, Wu, Tang, Hao, Zheng, & Zheng, 2019).
特性
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00917028 | |
| Record name | Amino(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93939-74-3 | |
| Record name | D-(-)-4-Fluorophenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93939-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-fluorophenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the deracemization process described in the paper?
A1: The research demonstrates a biocatalytic method for converting a racemic mixture of 4-Fluorophenylglycine [(RS)-4-Fluorophenylglycine] into the enantiomerically pure (S)-4-Fluorophenylglycine. This is significant because many pharmaceuticals and bioactive compounds require specific enantiomers for optimal activity. Traditional chemical synthesis often yields racemic mixtures, necessitating costly and complex separation processes. This biocatalytic approach, using whole cells of Nocardia corallina CGMCC 4.1037, provides a potentially more efficient and environmentally friendly method for producing the desired (S)-enantiomer. []
Q2: What are the key enzymes involved in this deracemization process, and how do they function?
A2: The research identifies two key enzymes within Nocardia corallina CGMCC 4.1037 that enable the deracemization of (RS)-4-Fluorophenylglycine:
- (R)-amino acid oxidase: This enzyme specifically oxidizes the unwanted (R)-4-Fluorophenylglycine to 4-fluorobenzoylformic acid. This step effectively removes the (R)-enantiomer from the mixture. []
- (S)-amino acid transferase: This enzyme then converts the 4-fluorobenzoylformic acid into the desired (S)-4-Fluorophenylglycine. This step not only generates the target enantiomer but also drives the overall equilibrium towards the (S)-enantiomer. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


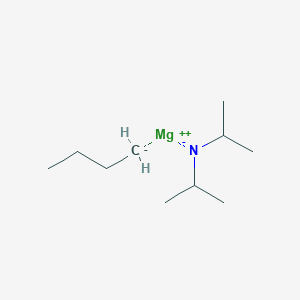
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)

